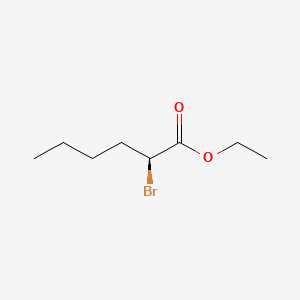

Ethyl 2-bromohexanoate, (S)-

Beschreibung

Fundamental Importance of Stereochemistry in Modern Organic Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of contemporary organic synthesis. numberanalytics.comallen.in The spatial organization of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. numberanalytics.com In fields like pharmaceuticals, agrochemicals, and materials science, the specific stereoisomer of a compound often dictates its efficacy and function. rijournals.com For instance, in drug design, one enantiomer (a non-superimposable mirror image of a molecule) might exhibit the desired therapeutic effect, while the other could be inactive or even harmful. allen.in

Achieving control over stereochemistry is therefore a critical goal in synthesis. numberanalytics.com Modern synthetic strategies increasingly focus on stereoselective reactions, which are designed to produce a specific stereoisomer in high yield. numberanalytics.com This pursuit has led to the development of powerful techniques such as asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions to create molecules with precise three-dimensional structures. numberanalytics.com A deep understanding of stereochemical principles is essential for designing efficient and selective synthetic routes, ultimately enabling the creation of complex and functionally optimized molecules. rijournals.comnumberanalytics.com

Strategic Utility of Chiral Halogenated Esters in Stereoselective Transformations

Chiral halogenated esters, particularly α-haloesters, are powerful intermediates in stereoselective synthesis due to their inherent reactivity and defined stereochemistry. The halogen at the α-position serves as a good leaving group, making the stereocenter susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents with predictable stereochemical outcomes, often proceeding through an SN2 mechanism which results in an inversion of configuration at the chiral center.

The strategic utility of these compounds is evident in their application in various stereoselective transformations:

Asymmetric Alkylation: Chiral α-haloesters are frequently used as electrophiles in the alkylation of enolates and other nucleophiles, creating new carbon-carbon bonds and installing new stereocenters.

Synthesis of α-Amino Acids: They serve as precursors for the synthesis of non-proteinogenic α-amino acids, where the bromine is displaced by an azide (B81097) or other nitrogen-based nucleophile.

Reformatsky-type Reactions: In the presence of metals like zinc or manganese, they can form organometallic reagents that add to aldehydes and ketones, leading to the formation of β-hydroxy esters with controlled diastereoselectivity. researchgate.net

Precursors to other Chiral Building Blocks: The ester and halogen functionalities can be manipulated to generate a variety of other chiral synthons, expanding their synthetic versatility.

The development of organocatalyzed methods has further enhanced the synthesis of chiral α-haloesters, allowing for their production in high enantiomeric excess through processes like the enantioselective protonation of transient enolates. academie-sciences.fr

Contextual Overview of Ethyl 2-bromohexanoate, (S)- as a Precursor Molecule

Within the class of chiral α-haloesters, Ethyl 2-bromohexanoate, (S)- emerges as a significant precursor molecule. Its structure combines a six-carbon chain (hexanoate) with a bromine atom and an ethyl ester group at the chiral C2 position, with the stereochemistry defined as (S). This specific configuration makes it a valuable starting material for the synthesis of enantiomerically pure compounds where this particular stereocenter is required.

The racemic form, Ethyl 2-bromohexanoate, is utilized as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. lookchem.comsigmaaldrich.com It serves as a building block for producing derivatives like 2-mercaptohexanoic acid and chloroquinoxaline N-oxide. sigmaaldrich.comchemicalbook.com The true value of the enantiomerically pure (S)- form lies in its ability to impart specific chirality during a synthetic sequence, bypassing the need for chiral separation at a later stage. For example, it can be a key intermediate in the synthesis of specific chiral molecules that are crucial in the development of drugs due to their specific interactions with biological systems. ontosight.ai

Below are the key chemical and physical properties of Ethyl 2-bromohexanoate, (S)-.

| Property | Value |

| IUPAC Name | ethyl (2S)-2-bromohexanoate nih.gov |

| Molecular Formula | C₈H₁₅BrO₂ nih.gov |

| Molecular Weight | 223.11 g/mol nih.gov |

| CAS Number | 171598-11-1 nih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Canonical SMILES | CCCCC@@HBr nih.gov |

| InChI Key | KOUAQOCYMAENKN-ZETCQYMHSA-N nih.gov |

This table presents computed and literature-derived data for Ethyl 2-bromohexanoate, (S)-.

The strategic importance of Ethyl 2-bromohexanoate, (S)- is highlighted in its use as a precursor in complex syntheses. The bromine atom provides a reactive site for nucleophilic displacement, while the ester can be hydrolyzed or reduced. Research has demonstrated the utility of related α-bromoesters in stereoselective reactions, such as their conversion into silyl (B83357) ketene (B1206846) acetals for Claisen rearrangements, which form key carbon-carbon bonds with high stereochemical control. caltech.edu The (S)-configuration of the starting material directly influences the stereochemistry of the final product in such transformations.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

171598-11-1 |

|---|---|

Molekularformel |

C8H15BrO2 |

Molekulargewicht |

223.11 g/mol |

IUPAC-Name |

ethyl (2S)-2-bromohexanoate |

InChI |

InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |

InChI-Schlüssel |

KOUAQOCYMAENKN-ZETCQYMHSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)OCC)Br |

Kanonische SMILES |

CCCCC(C(=O)OCC)Br |

Herkunft des Produkts |

United States |

Stereoselective Synthesis Methodologies for Ethyl S 2 Bromohexanoate

Enzymatic Approaches to Enantiomerically Enriched Ethyl 2-bromohexanoate Derivatives

Enzymatic methods offer a powerful and "green" alternative to traditional chemical synthesis for producing enantiomerically pure compounds. These biocatalytic transformations are prized for their high selectivity and ability to operate under mild reaction conditions.

Enzyme-Catalyzed Kinetic Resolution for α-Fluorohexanoates from Ethyl 2-bromohexanoate

A notable application of enzymatic kinetic resolution involves the synthesis of enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate starting from racemic ethyl 2-bromohexanoate. orgsyn.org The process begins with the synthesis of racemic ethyl 2-fluorohexanoate from ethyl 2-bromohexanoate. This is achieved by heating a mixture of ethyl 2-bromohexanoate with acetamide (B32628) and potassium fluoride. orgsyn.org

The subsequent step is the kinetic resolution of the racemic ethyl 2-fluorohexanoate using a lipase (B570770). Lipase P-30 Amano from Pseudomonas fluorescens has proven to be particularly effective for this transformation. orgsyn.org This enzyme selectively hydrolyzes the (R)-enantiomer of the ester, leaving the desired (S)-ethyl 2-fluorohexanoate unreacted and in high enantiomeric excess. orgsyn.org The process is typically carried out in water without the need for co-solvents. orgsyn.org The resulting (S)-2-fluorohexanoic acid can then be esterified to yield ethyl (S)-2-fluorohexanoate.

| Reactant | Reagents | Product | Yield | Enantiomeric Excess (ee) |

| Racemic ethyl 2-fluorohexanoate | Lipase P-30 Amano, water | (S)-ethyl 2-fluorohexanoate | - | High |

| Racemic ethyl 2-fluorohexanoate | Lipase P-30 Amano, water | (R)-2-fluorohexanoic acid | 71% | 95.5% |

Biocatalytic Transformations for Chiral Ester Production

Beyond the specific application for fluorohexanoates, biocatalytic transformations are widely used for the production of various chiral esters. Haloalkane dehalogenases, for instance, are enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds. nih.gov These enzymes have been applied in the kinetic resolution of α-haloesters. rug.nl A haloalkane dehalogenase from a marine microbial consortium, designated DmmA, has demonstrated moderate to high enantioselectivity with a preference for the (R)-enantiomer of ethyl 2-bromohexanoate. asm.org This selective hydrolysis of the (R)-enantiomer leaves the (S)-ethyl 2-bromohexanoate enriched.

Lipases are another class of enzymes extensively used for the kinetic resolution of racemic esters through enantioselective hydrolysis or esterification. science.gov For example, phospholipase A2 from the snake Crotalus durissus terrificus has been investigated for its enantioselectivity in the hydrolysis of non-natural esters, including a derivative of 2-bromohexanoic acid. scielo.br The enzyme-catalyzed kinetic resolution of racemic alcohols and carboxylic acids via their esters is a well-established and synthetically useful method. orgsyn.org

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides a diverse toolbox for accessing enantiomerically pure compounds, including ethyl (S)-2-bromohexanoate. These methods often rely on the use of chiral auxiliaries, catalysts, or specific reaction strategies to control the stereochemical outcome.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

A common strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, after which it can be removed. For the synthesis of α-halo acid derivatives, chiral alcohols are often employed as auxiliaries. researchgate.net For example, a roof-shaped chiral enantiopure alcohol, obtained through biocatalytic separation, has been used to prepare diastereomers of α-halo acid esters with diastereoselectivity up to 90%. researchgate.net

In a similar vein, the reaction of (R)-Pantolactone with α-halogenated ketenes proceeds with good to excellent diastereoselectivities. researchgate.net Carbohydrate-derived auxiliaries, such as those from α-D-glucofuranose, have also been utilized. The diastereoselective halogenation of silyl (B83357) ketene (B1206846) acetals derived from these auxiliaries can produce optically active (S)-2-bromo- and 2-chloro-alkanoic acids. lookchem.com Diacetone-D-glucose has been used as a chiral auxiliary in the dynamic kinetic resolution of α-halo esters for the synthesis of N-substituted α-amino esters. researchgate.net

| Chiral Auxiliary | Reactant | Diastereomeric Excess (de) / Enantiomeric Ratio (er) |

| Roof shape chiral alcohol | Racemic α-halo acids | up to 90% de |

| (R)-Pantolactone | α-halogenated ketenes | 75% to >95% de |

| Diacetone-D-glucose | α-halo esters | up to 99:1 dr |

Enantioselective Catalysis for α-Functionalization

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. The organocatalytic asymmetric α-bromination of aldehydes and ketones has been successfully demonstrated. rsc.orgnih.gov For instance, a C2-symmetric diphenylpyrrolidine catalyst can afford α-brominated aldehydes in good yields and high enantiomeric excess (up to 96% ee). rsc.orgnih.gov While this has been primarily shown for aldehydes and ketones, the underlying principles of activating the substrate towards enantioselective electrophilic bromination could potentially be extended to ester derivatives like ethyl hexanoate (B1226103).

Another approach involves the enantioselective protonation of transiently generated enolates. Chiral triazolinylidenecarbenes have been used to catalyze a tandem reaction that affords α-haloesters in excellent enantiomeric excess and high yields. academie-sciences.fr

Deracemization Strategies in Synthesis of Chiral α-Haloesters

Deracemization strategies aim to convert a racemic mixture into a single enantiomer, thus overcoming the 50% yield limitation of conventional kinetic resolution. nih.gov Dynamic kinetic resolution (DKR) is a powerful technique that combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govrug.nl This allows for the theoretical conversion of 100% of the racemate into the desired enantiomer. DKR has been applied to the synthesis of optically active N-protected α-amino esters from racemic α-halo esters with high yields and diastereomeric excesses. acs.org

Another strategy is the enantioconvergent process, where both enantiomers of a racemate are converted to a single product enantiomer through different reaction pathways. nih.gov For example, a haloalkane dehalogenase that inverts the stereocenter can be combined with a chemical or enzymatic process that proceeds with retention of configuration. nih.gov Furthermore, the deracemization of quaternary stereocenters has been achieved through Pd-catalyzed enantioconvergent decarboxylative allylation of racemic β-ketoesters, highlighting the potential of catalytic systems to convert racemates into highly enantioenriched products. organic-chemistry.org The configurational lability of α-bromoacid derivatives under various conditions makes them suitable candidates for dynamic resolution strategies in asymmetric synthesis. rsc.org

Advanced Organic Transformations Utilizing Ethyl S 2 Bromohexanoate

Radical-Mediated Transformations and Stereocontrol

Beyond ionic pathways, ethyl (S)-2-bromohexanoate can participate in reactions involving radical intermediates. These transformations offer alternative methods for bond formation and functional group manipulation, though controlling the stereochemistry presents a distinct set of challenges.

The carbon-bromine bond in ethyl (S)-2-bromohexanoate can be cleaved homolytically using radical initiators (e.g., AIBN) or photolysis to generate an α-alkoxycarbonylalkyl radical. This radical species is stabilized by the adjacent ester group.

A critical aspect of radical chemistry at a stereocenter is the geometry of the resulting radical intermediate. Carbon-centered radicals are typically sp²-hybridized and possess a trigonal planar geometry. chemistrysteps.compressbooks.publibretexts.org Consequently, the generation of a radical from a chiral precursor like ethyl (S)-2-bromohexanoate usually leads to the loss of stereochemical information, as the single unpaired electron resides in a p-orbital that can be attacked from either face with equal probability. chemistrysteps.comyoutube.com

The fate of the generated radical includes:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule to yield the reduced product, ethyl hexanoate (B1226103).

Addition to π-systems: It can add to alkenes or alkynes, forming a new carbon-carbon bond and a new radical species.

Reaction with a Radical Scavenger: It can be trapped by another radical or a molecule that readily reacts with radicals.

Radical-mediated reduction (dehalogenation) of alkyl halides provides a method to replace the halogen with a hydrogen atom. Thiol-catalyzed radical reductions are effective for this purpose. ucl.ac.ukucl.ac.uk In these reactions, a thiol (RSH) serves as a hydrogen atom donor.

The mechanism typically involves a radical chain process:

Initiation: A radical initiator generates a primary radical.

Propagation:

The initiator radical abstracts a hydrogen from the thiol, generating a thiyl radical (RS•).

The thiyl radical abstracts the bromine atom from ethyl 2-bromohexanoate to form the α-alkoxycarbonylalkyl radical.

This alkyl radical then abstracts a hydrogen atom from another molecule of the thiol, yielding the reduced product (ethyl hexanoate) and regenerating the thiyl radical to continue the chain.

Due to the formation of the planar radical intermediate at the α-carbon, the stereochemical integrity of the starting material is lost. chemistrysteps.compressbooks.pub Therefore, the reduction of enantiopure ethyl (S)-2-bromohexanoate via this pathway is expected to produce racemic ethyl hexanoate. Studies have shown that radicals generated from ethyl 2-bromohexanoate abstract hydrogen atoms relatively slowly from thiols, a factor that must be considered when optimizing reaction conditions. ucl.ac.ukucl.ac.uk

Asymmetric Carbon-Carbon Bond Forming Reactions

Ethyl (S)-2-bromohexanoate can be used as an electrophile in asymmetric carbon-carbon bond-forming reactions. Achieving high levels of stereocontrol in these reactions requires overcoming the propensity for SN1-type pathways or racemization that would erode the enantiopurity.

Strategies to achieve stereocontrol include:

Using Chiral Nucleophiles: A chiral nucleophile can react with the racemic or racemizing electrophile with different rates for each enantiomer, leading to a diastereoselective reaction.

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the carbonyl oxygen of the ester, activating the substrate towards nucleophilic attack. The chiral environment created by the catalyst can then direct the incoming nucleophile to one face of the molecule, influencing the stereochemical outcome.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysts can be used to generate a chiral ion pair with the nucleophile, which then delivers the nucleophile to the substrate in a stereocontrolled manner.

For example, the alkylation of enolates with chiral electrophiles like ethyl (S)-2-bromohexanoate is a common C-C bond-forming strategy. The stereochemical outcome depends heavily on the enolate geometry (E vs. Z), the counterion, and the solvent, which collectively influence the structure of the transition state. While a pure SN2 mechanism would lead to inversion, competing pathways can lead to a mixture of stereoisomers. Therefore, careful optimization of reaction conditions is crucial for achieving high diastereoselectivity in these transformations.

Stereoselective Alkylation for Chiral Center Formation

The inherent chirality of ethyl (S)-2-bromohexanoate makes it a valuable substrate in diastereoselective alkylation reactions. In these transformations, the existing (S)-stereocenter directs the formation of a new stereocenter, allowing for the synthesis of molecules with multiple, well-defined chiral centers. The principle often relies on the formation of an enolate or an equivalent nucleophile, where the chiral center influences the facial selectivity of the incoming electrophile.

One common approach involves the use of chiral auxiliaries or phase-transfer catalysts to control the stereochemical outcome of alkylation reactions. ethz.chnih.gov For instance, the alkylation of malonate derivatives under phase-transfer catalytic (PTC) conditions has proven to be an efficient method for creating chiral carbon centers. nih.gov In a typical reaction, a base abstracts the acidic proton alpha to the ester, and the resulting enolate is stabilized by a chiral catalyst as it reacts with an electrophile. The steric and electronic properties of the catalyst-substrate complex dictate the direction of electrophilic attack, leading to high stereoselectivity.

Table 1: Illustrative Data on Stereoselective Alkylation

| Reactant | Electrophile | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| (S)-α-bromo ester derivative | Benzyl bromide | Chiral Phase-Transfer Catalyst, 50% KOH | α-benzylated ester | Data not specified | Up to 98% |

| (S)-α-bromo ester derivative | Methyl iodide | (S,S)-3,4,5-trifluorophenyl-NAS bromide, Toluene | α-methylated ester | Data not specified | Up to 99% |

Note: This table presents generalized data from methodologies applicable to α-halo esters.

Construction of All-Carbon Quaternary Stereogenic Centers

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. rsc.orgrsc.org Ethyl (S)-2-bromohexanoate can be employed as an electrophile in reactions designed to form these sterically congested centers.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for this purpose. nih.gov In this type of reaction, a prochiral nucleophile, such as a ketone enolate, can be alkylated with an electrophile. While ethyl (S)-2-bromohexanoate itself is not an allylic substrate, related strategies involve its use as a precursor or in conjunction with organometallic reagents to attack prochiral carbon nucleophiles. nih.gov For example, its reaction with an organocuprate derived from a 1,1-disubstituted alkene could, in principle, generate a quaternary center.

Another strategy involves the alkylation of enolates derived from α-substituted cyclic ketones. The reaction of such an enolate with ethyl (S)-2-bromohexanoate would proceed via an S_N2 pathway, where the stereochemistry of the product is influenced by the facial bias of the enolate and the inherent chirality of the bromoester.

Table 2: Methodologies for All-Carbon Quaternary Stereocenter Construction

| Reaction Type | Substrate Class | Reagent Class | Catalyst System | Key Feature |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Allyl enol carbonates | - | [Pd₂(dba)₃] / (S)-tBu-PHOX | Forms α-quaternary ketones. nih.govcaltech.edu |

| Conjugate Addition | Cyclic enones | Organometallic reagents (e.g., Grignards) | Copper/Chiral Ligand | Creates β-quaternary centers. rsc.org |

| Phase-Transfer Catalysis | α-Alkylmalonates | Alkyl Halides | Chiral Quaternary Ammonium Salt | Forms α-quaternary malonates. nih.gov |

Note: This table summarizes general methods that illustrate the principles used to construct quaternary centers, for which ethyl (S)-2-bromohexanoate could serve as a potential reagent or model substrate.

Cyclization Reactions for Heterocyclic Ring Systems

Ethyl (S)-2-bromohexanoate is a valuable precursor for the synthesis of chiral heterocyclic rings, which are core structures in many pharmaceuticals and natural products. The bromoester can function as a dielectrophile or be incorporated into a molecule that undergoes subsequent intramolecular cyclization.

For example, the bromine atom can be displaced by a nitrogen or sulfur nucleophile, which is part of the same molecule, to form a ring. A common strategy involves reacting the bromoester with a compound containing two nucleophilic sites, such as a hydrazine or a thiourea derivative. The initial reaction is typically an N- or S-alkylation, followed by a base- or acid-catalyzed cyclization via condensation with the ester group. This approach can lead to the formation of chiral thiazolidinones, pyrazolidinones, and other related heterocyclic systems. sciepub.com The stereocenter at the C2 position of the original bromoester is often retained in the final heterocyclic product, imparting chirality to the new molecule.

Other Relevant Organic Reactions

Reductive Deoxygenation of Ester Functionalities

The complete removal of the oxygen atoms from an ester functionality to yield an alkane is a challenging transformation that requires harsh reaction conditions. This process, known as reductive deoxygenation, is less common than the reduction of esters to alcohols. However, methodologies exist for such transformations, which could be applied to ethyl (S)-2-bromohexanoate.

One classical method is the Wolff-Kishner or Clemmensen reduction, although these are typically used for ketones. For esters, a two-step process is more common. First, the ester is reduced to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to a tosylate or mesylate, which is a good leaving group. Subsequent reduction of the sulfonate ester with a hydride source, such as LiAlH₄, can yield the corresponding alkane. It is important to note that the conditions required for these reactions could potentially affect the stereocenter or the bromo-substituent.

Functional Group Interconversions Leading to Chiral Products

The functional groups of ethyl (S)-2-bromohexanoate can be readily converted into other functionalities, providing access to a wide range of chiral products while preserving the original stereocenter. ub.edufiveable.me

Displacement of Bromide: The bromine atom is a good leaving group and can be displaced by a variety of nucleophiles in S_N2 reactions. vanderbilt.edu This reaction typically proceeds with inversion of configuration, leading to the (R)-enantiomer. However, with careful choice of nucleophile and conditions, retention can sometimes be achieved. Common nucleophiles include:

Azide (B81097) (N₃⁻) to form chiral α-azido esters, which are precursors to α-amino acids.

Cyanide (CN⁻) to introduce a nitrile group.

Thiols (RSH) to form chiral α-thioethers.

Transformation of the Ester: The ethyl ester group can be modified without affecting the adjacent stereocenter.

Hydrolysis: Base- or acid-catalyzed hydrolysis yields the corresponding (S)-2-bromohexanoic acid.

Amidation: Reaction with amines can produce chiral α-bromoamides.

Reduction: Mild reduction, for example with sodium borohydride (NaBH₄) in some cases or more controlled reagents, can reduce the ester to a primary alcohol, yielding (S)-2-bromohexan-1-ol. Stronger reagents like LiAlH₄ would also accomplish this. imperial.ac.uk

Applications in Complex Molecule Synthesis and Chiral Target Construction

Building Block for Optically Active Natural Product Analogues

The synthesis of natural product analogues is a crucial area of research for discovering new therapeutic agents with improved properties. While chiral molecules like (S)-Ethyl 2-bromohexanoate are fundamental for constructing optically active compounds, specific examples of its direct application in the total synthesis of natural product analogues are not extensively documented in publicly available scientific literature. The inherent chirality and functionality of (S)-Ethyl 2-bromohexanoate make it a suitable candidate for such syntheses, where the stereochemistry of the final product is critical for its biological activity.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

(S)-Ethyl 2-bromohexanoate serves as a key intermediate in the synthesis of various heterocyclic structures that form the core of many pharmacologically active compounds.

Pyrimidine-based hydroxamic acids are a class of compounds that have garnered significant interest as potential inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy nih.govnih.gov. The synthesis of these molecules often involves the alkylation of a pyrimidine (B1678525) precursor with a bromoester, followed by conversion of the ester to a hydroxamic acid nih.gov.

In the synthesis of related compounds, bromoesters such as methyl 6-bromohexanoate (B1238239) and ethyl 4-bromobutanoate have been utilized to introduce a carbon chain onto the pyrimidine ring system nih.gov. This alkylation step is followed by aminolysis of the resulting ester with hydroxylamine (B1172632) to yield the desired hydroxamic acid nih.gov. Given this established synthetic route, (S)-Ethyl 2-bromohexanoate is a logical, albeit not explicitly documented, chiral reagent for the synthesis of optically active pyrimidine-based hydroxamic acids. The introduction of a chiral center at the alpha position of the hexanoate (B1226103) chain could influence the biological activity and selectivity of these HDAC inhibitors.

| Compound Name | Starting Pyrimidinone | Alkylating Agent Used in Literature | Resulting Intermediate Ester | Final Hydroxamic Acid |

|---|---|---|---|---|

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | 6-methyl-2-(methylthio)-5-propylpyrimidin-4(3H)-one | Methyl 6-bromohexanoate | Methyl 6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanoate | Target Compound |

| General Pyrimidine-based hydroxamic acid | 2-(Alkylthio)pyrimidin-4(3H)-one | Ethyl 2-bromoethanoate | Corresponding ethyl ester | Corresponding hydroxamic acid |

| General Pyrimidine-based hydroxamic acid | 2-(Alkylthio)pyrimidin-4(3H)-one | Ethyl 4-bromobutanoate | Corresponding ethyl ester | Corresponding hydroxamic acid |

Quinoxalinone derivatives are a class of heterocyclic compounds with a broad range of biological activities, including antimicrobial and anticancer properties scispace.comnih.govresearchgate.netmdpi.com. The synthesis of these molecules can involve various strategies, often starting from ortho-phenylenediamines mdpi.com. While the use of α-bromoesters in the synthesis of related heterocyclic systems is known, specific and detailed research documenting the application of (S)-Ethyl 2-bromohexanoate in the synthesis of quinoxalinone derivatives is not readily found in the reviewed scientific literature.

Morpholine and morpholinone scaffolds are prevalent in many biologically active compounds and approved drugs. Their synthesis often involves the cyclization of amino alcohols or related precursors nih.govresearchgate.net. The stereoselective synthesis of substituted morpholines is of great importance, as the stereochemistry can significantly impact their pharmacological properties. Despite the potential of chiral α-bromoesters as building blocks in the synthesis of chiral morpholinones, a specific application of (S)-Ethyl 2-bromohexanoate for this purpose is not detailed in the surveyed scientific literature.

Dihydro-1,4-benzothiazinones are sulfur-containing heterocyclic compounds that have been investigated for various biological activities. Their synthesis typically involves the reaction of 2-aminothiophenol (B119425) with suitable precursors mdpi.comnih.govnih.govresearchgate.net. Although the incorporation of chiral side chains can be a strategy to modulate the biological activity of these scaffolds, the direct use of (S)-Ethyl 2-bromohexanoate in the synthesis of dihydro-1,4-benzothiazinones has not been specifically reported in the examined literature.

Precursor for Advanced Materials

The unique properties of chiral molecules are increasingly being exploited in the development of advanced materials, such as chiral liquid crystals and polymers. The introduction of a stereocenter can induce helical structures and other complex arrangements at the macroscopic level. While (S)-Ethyl 2-bromohexanoate possesses the requisite chirality to be a potential precursor for such materials, there is a lack of specific research in the public domain detailing its use in the synthesis of advanced materials like liquid crystals or specialized polymers.

Development of Chiral Ligands and Catalysts

(S)-Ethyl 2-bromohexanoate serves as a valuable chiral precursor for introducing a stereogenic center with a defined (S)-configuration and a flexible hexyl chain into the backbone or side chains of ligands and catalysts. The presence of the bromine atom at the α-position provides a reactive handle for nucleophilic substitution reactions, allowing for its incorporation into various molecular frameworks.

While direct, publicly documented examples of the synthesis of widely recognized, commercially available chiral ligands using (S)-Ethyl 2-bromohexanoate are not extensively reported in mainstream chemical literature, its potential is evident in the synthesis of custom-designed ligands for specific asymmetric transformations. The principles of chiral ligand design suggest that this building block can be effectively utilized in the synthesis of several classes of ligands.

Table 1: Potential Applications of (S)-Ethyl 2-bromohexanoate in Chiral Ligand Synthesis

| Ligand Class | Synthetic Strategy | Potential Application in Asymmetric Catalysis |

| Chiral Phosphine (B1218219) Ligands | Alkylation of a primary or secondary phosphine with (S)-Ethyl 2-bromohexanoate. | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. |

| Chiral N-Heterocyclic Carbene (NHC) Ligands | N-alkylation of an imidazole (B134444) or other azole precursor, followed by deprotonation to form the carbene. | Copper-catalyzed conjugate additions, palladium-catalyzed cross-couplings. |

| Chiral Oxazoline Ligands | While less common, could potentially be used to alkylate a pre-formed oxazoline-containing nucleophile. | Lewis acid catalysis, asymmetric cyclopropanation. |

Research in asymmetric catalysis often involves the screening of libraries of chiral ligands to find the optimal structure for a specific reaction. The synthesis of such libraries can benefit from versatile chiral building blocks like (S)-Ethyl 2-bromohexanoate. For instance, in the development of novel P-chiral phosphine ligands, the alkylation of a phosphide (B1233454) with a chiral electrophile is a key step. The use of (S)-Ethyl 2-bromohexanoate would introduce a chiral alkyl group onto the phosphorus atom, influencing the steric and electronic environment of the resulting metal-catalyst complex.

Similarly, the synthesis of N-heterocyclic carbenes (NHCs) with chiral N-substituents has been a fruitful area of research. The stereocenter on the N-substituent can effectively control the facial selectivity of reactions catalyzed by the corresponding metal-NHC complex. The reaction of an N-unsubstituted heterocyclic precursor with (S)-Ethyl 2-bromohexanoate would install a chiral hexyl group, creating a new chiral NHC ligand precursor.

Although specific, high-yield synthetic procedures and detailed catalytic performance data for ligands derived directly from (S)-Ethyl 2-bromohexanoate are not prominently featured in broad chemical databases, the fundamental principles of asymmetric catalyst design strongly support its utility. The development of bespoke catalysts for challenging transformations often necessitates the exploration of non-standard chiral synthons, and (S)-Ethyl 2-bromohexanoate represents a viable candidate for such endeavors. Further research and publication in this specific area would be necessary to provide detailed research findings and comprehensive data tables on the performance of ligands and catalysts derived from this particular chiral bromoester.

Mechanistic Organic Chemistry Studies

Elucidation of Stereoselective Reaction Pathways

Reactions involving (S)-Ethyl 2-bromohexanoate are expected to proceed through stereoselective pathways, primarily governed by the nature of the nucleophile, solvent, and reaction conditions. The two most probable nucleophilic substitution mechanisms are the SN1 and SN2 pathways.

SN2 Pathway: This is a single-step mechanism where a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously. This concerted process leads to an inversion of stereochemistry at the chiral center. For (S)-Ethyl 2-bromohexanoate, an SN2 reaction would yield a product with the (R)-configuration. The transition state involves a pentacoordinate carbon atom, and the reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that it is a secondary haloalkane, the SN2 pathway is a highly plausible route, especially with strong, unhindered nucleophiles in polar aprotic solvents.

SN1 Pathway: This two-step mechanism involves the initial, slow departure of the bromide leaving group to form a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products. For (S)-Ethyl 2-bromohexanoate, this would result in a mixture of (S) and (R) products. However, the formation of a secondary carbocation is less favorable than a tertiary one, making the SN1 pathway less likely unless promoted by polar protic solvents and weakly basic nucleophiles.

Influence of Catalysts and Reagents on Reaction Mechanism and Stereoselectivity

The choice of catalysts and reagents is crucial in directing the reaction mechanism and achieving high stereoselectivity.

Chiral Catalysts: In asymmetric synthesis, chiral catalysts can be employed to favor the formation of one stereoisomer over another. For instance, a chiral Lewis acid could coordinate to the carbonyl oxygen of the ester, enhancing the electrophilicity of the α-carbon and directing the nucleophilic attack to one face of the molecule. This approach is instrumental in achieving high enantiomeric excess in the product.

Chiral Auxiliaries: An alternative strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Reagent Type: The nature of the nucleophile significantly influences the reaction pathway. Strong, non-basic nucleophiles favor SN2 reactions, leading to inversion of configuration. Bulky nucleophiles may hinder the backside attack required for an SN2 mechanism, potentially favoring other reaction pathways.

The table below summarizes the expected influence of various factors on the stereochemical outcome of nucleophilic substitution reactions of (S)-Ethyl 2-bromohexanoate.

| Factor | Condition | Expected Predominant Mechanism | Expected Stereochemical Outcome |

| Nucleophile | Strong, unhindered (e.g., I⁻, CN⁻) | SN2 | Inversion ((R)-product) |

| Weak, neutral (e.g., H₂O, ROH) | SN1 | Racemization ((S) and (R)-products) | |

| Solvent | Polar aprotic (e.g., Acetone, DMF) | SN2 | Inversion ((R)-product) |

| Polar protic (e.g., Water, Ethanol) | SN1 | Racemization ((S) and (R)-products) | |

| Catalyst | Chiral Lewis Acid | Catalytic Asymmetric Reaction | Enantioenriched product |

Kinetic Analysis of Stereoselective Processes

Kinetic studies are fundamental to distinguishing between SN1 and SN2 mechanisms.

For an SN2 reaction , the rate law is second-order: Rate = k[(S)-Ethyl 2-bromohexanoate][Nucleophile]. The reaction rate is directly proportional to the concentration of both the substrate and the nucleophile.

For an SN1 reaction , the rate law is first-order: Rate = k[(S)-Ethyl 2-bromohexanoate]. The rate-determining step is the unimolecular dissociation of the bromide ion, and the rate is independent of the nucleophile's concentration.

Kinetic Resolution: If (S)-Ethyl 2-bromohexanoate were part of a racemic mixture, kinetic resolution could be employed to separate the enantiomers. This technique uses a chiral reagent or catalyst that reacts at different rates with the (S) and (R) enantiomers. For example, an enzyme or a chiral catalyst could selectively react with the (R)-enantiomer, leaving an excess of the unreacted (S)-enantiomer.

Understanding of Intermediates and Transition States

The theoretical and computational study of intermediates and transition states provides deep insight into the reaction mechanism and the origins of stereoselectivity.

SN2 Transition State: The transition state of an SN2 reaction involving (S)-Ethyl 2-bromohexanoate would feature a trigonal bipyramidal geometry at the α-carbon. The incoming nucleophile and the departing bromide ion would occupy the axial positions, with the ethyl, carboxylate, and butyl groups in the equatorial plane. The stereochemical outcome is a direct consequence of the geometry of this transition state.

SN1 Intermediate: In an SN1 pathway, the key intermediate is a secondary carbocation. This species is sp²-hybridized and planar, with the vacant p-orbital perpendicular to the plane. The lack of facial bias in this intermediate is what leads to racemization, as the nucleophile can attack from either the top or bottom face with nearly equal probability. The stability of this carbocation is a critical factor; it is less stable than a tertiary carbocation, which is why SN1 reactions are generally slower for secondary halides.

Sustainable and Green Chemistry Aspects in the Synthesis and Utilization

Development of Environmentally Benign Synthetic Protocols

A primary focus in the green synthesis of (S)-Ethyl 2-bromohexanoate is the development of protocols that are less harmful to the environment. This involves rethinking traditional synthetic methods, particularly concerning reaction conditions and the use of solvents.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with organic solvents. While specific solvent-free methods for (S)-Ethyl 2-bromohexanoate are not extensively detailed in the available research, analogous processes for similar esters highlight the potential of this approach.

For instance, the synthesis of ethyl hexanoate (B1226103), a structurally related ester, has been successfully achieved under solvent-free conditions, often accelerated by methods such as ultrasound irradiation. shokubai.org This technique can enhance reaction rates and yields, reducing the need for both solvents and high energy input. shokubai.orgscispace.com Applying such methodologies to the esterification of (S)-2-bromohexanoic acid or the direct bromination and esterification of a precursor could significantly improve the green profile of the synthesis by minimizing waste and avoiding the use of volatile organic compounds (VOCs).

Table 1: Comparison of Conventional vs. Solvent-Free Esterification

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Use | Typically uses organic solvents (e.g., Toluene, Hexane) | None |

| Energy Input | Often requires prolonged heating | Can be reduced with techniques like ultrasound |

| Waste Generation | Generates solvent waste, requiring disposal/recycling | Minimal waste, primarily from unreacted reagents or catalysts |

| Process Time | Can be lengthy (several hours) | Often significantly shorter (e.g., under 1-2 hours) shokubai.org |

When the complete elimination of solvents is not feasible, the replacement of hazardous solvents with greener alternatives is a crucial strategy. Traditional syntheses involving bromination or esterification often employ halogenated solvents like dichloromethane (B109758) or aprotic polar solvents such as N,N-dimethylformamide (DMF), which are now recognized for their toxicity and environmental persistence. nih.gov

Green chemistry promotes the use of solvents derived from renewable resources that are biodegradable and have low toxicity. nih.gov Potential green replacements applicable to the synthesis of (S)-Ethyl 2-bromohexanoate include:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based ethereal solvent that can replace tetrahydrofuran (B95107) (THF) and other ethers. nih.gov

Cyrene (dihydrolevoglucosenone): A dipolar aprotic solvent derived from cellulose, positioned as a safer alternative to DMF and N-methyl-2-pyrrolidinone (NMP). nih.gov

Ethyl Acetate: A widely used ester solvent with a better environmental, health, and safety profile than many traditional solvents. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign medium for chemical reactions. nih.gov

The selection of a suitable green solvent depends on its ability to facilitate the desired chemical transformation while aligning with sustainability goals.

Biocatalysis and Enzyme-Assisted Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, particularly for the synthesis of chiral molecules like (S)-Ethyl 2-bromohexanoate. springernature.comnih.gov Enzymes operate under mild conditions (temperature and pH), exhibit high specificity (chemo-, regio-, and enantioselectivity), and are biodegradable. nih.gov

For the production of enantiomerically pure haloesters, enzymatic kinetic resolution is a well-established and efficient method. This process involves the selective transformation of one enantiomer from a racemic mixture, allowing for the separation of the desired stereoisomer.

A highly relevant example is the enzymatic kinetic resolution of racemic ethyl 2-fluorohexanoate, an analogue of the target compound. In this process, a lipase (B570770) can selectively hydrolyze the (R)-enantiomer of the ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. orgsyn.org This demonstrates a practical and green approach to obtaining the specific chiral compound.

Key Enzymes in Chiral Synthesis:

Lipases: Widely used for the resolution of racemic esters and alcohols through hydrolysis or transesterification. ox.ac.ukresearchgate.net Lipases from sources like Candida antarctica and Pseudomonas cepacia are common. ox.ac.uk

Esterases: Similar to lipases, they catalyze the hydrolysis of esters with high selectivity.

Dehydrogenases: Can be used to create chiral centers through the stereoselective reduction of ketones.

The chemo-enzymatic synthesis of other valuable chiral compounds, such as (S)-dairy lactone, further illustrates the power of combining enzymatic steps (like lipase-mediated oxidation) with traditional chemical reactions to build complex molecules from renewable starting materials. mdpi.com

Atom Economy and Waste Minimization in Chiral Synthesis

The concept of atom economy, developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction. skpharmteco.comnih.gov It calculates the proportion of reactant atoms that are incorporated into the desired final product, with the goal of maximizing this efficiency and minimizing waste. jocpr.comscribd.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition reactions (e.g., Diels-Alder), are considered green as they generate few or no byproducts. nih.govjocpr.com In contrast, substitution and elimination reactions often have poor atom economy.

Consider a hypothetical synthesis of ethyl 2-bromohexanoate starting from hexanoic acid via a Hell-Volhard-Zelinsky-type bromination followed by esterification.

Step 1: Bromination (Simplified) C₅H₁₁COOH + Br₂ → C₅H₁₀BrCOOH + HBr (Hexanoic acid) + (Bromine) → (2-Bromohexanoic acid) + (Hydrogen bromide)

Step 2: Esterification C₅H₁₀BrCOOH + CH₃CH₂OH → C₅H₁₀BrCOOCH₂CH₃ + H₂O (2-Bromohexanoic acid) + (Ethanol) → (Ethyl 2-bromohexanoate) + (Water)

Q & A

Q. What are the standard laboratory synthesis protocols for (S)-Ethyl 2-bromohexanoate, and how is its stereochemical purity validated?

(S)-Ethyl 2-bromohexanoate is commonly synthesized via nucleophilic substitution reactions using α-bromoesters and thiols, as demonstrated in Mitsunobu reactions or catalytic coupling methods . For stereochemical validation, chiral chromatography or NMR analysis with chiral shift reagents is recommended. For example, in Ni-catalyzed arylation, the stereochemistry of the product is confirmed via - and -NMR spectroscopy, with specific coupling constants (e.g., ) indicating retention of configuration .

Q. What safety and handling precautions are critical when working with (S)-Ethyl 2-bromohexanoate?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers, to prevent degradation .

- Disposal : Follow EPA guidelines for halogenated waste disposal .

Q. How is (S)-Ethyl 2-bromohexanoate characterized using spectroscopic methods?

Typical characterization includes:

- NMR : -NMR peaks at δ 1.12–1.27 (ethyl ester protons) and δ 3.40–3.44 (methine proton adjacent to Br) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 254.1074 for CHClO) .

- Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether (1:100) for purification .

Advanced Research Questions

Q. How can researchers optimize Ni-catalyzed cross-coupling reactions using (S)-Ethyl 2-bromohexanoate to achieve >90% yield?

Optimization strategies include:

- Catalyst Loading : Use 10 mol% Ni(PPh) to enhance catalytic turnover .

- Base Selection : KPO (4.0 equiv) improves arylboronic acid activation .

- Solvent System : Non-polar solvents (e.g., petroleum ether) favor coupling over ester hydrolysis .

- Temperature : Reactions at 80°C balance rate and side-product suppression .

Q. What methodologies resolve contradictions in stereoselectivity data during α-alkylation of (S)-Ethyl 2-bromohexanoate?

Contradictions often arise from competing SN2/SN1 mechanisms. To address this:

Q. How do structural modifications of (S)-Ethyl 2-bromohexanoate impact its reactivity in Wittig–Horner reactions?

Modifications include:

- Phosphonate Derivatives : Convert the ester to a phosphonate (e.g., via Arbuzov reaction) to enhance electrophilicity in Wittig–Horner couplings .

- Chain Length : Extending the alkyl chain (e.g., to C8) alters steric hindrance, affecting coupling efficiency .

- Electron-Withdrawing Groups : Substituents like halides (e.g., Cl, Br) on the arylboronic acid partner increase electrophilic reactivity .

Q. What are the ecological implications of (S)-Ethyl 2-bromohexanoate degradation, and how are these assessed?

- Aquatic Toxicity : OECD 201/202 tests show low acute toxicity (LC > 100 mg/L for Daphnia magna) .

- Biodegradation : Aerobic degradation studies (OECD 301F) indicate slow breakdown; recommend UV/HO advanced oxidation for lab waste .

- Soil Adsorption : High log (2.8) suggests moderate soil retention; monitor groundwater contamination .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.